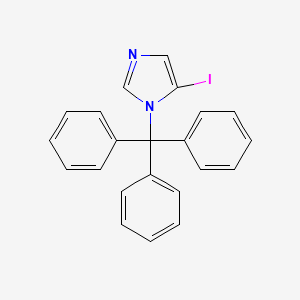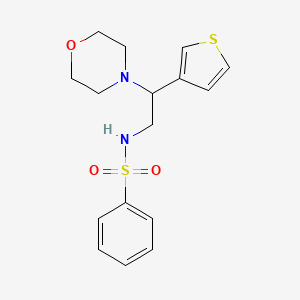
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group, an ethoxy group, and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-ethoxy-2,5-dimethylbenzene followed by the introduction of the 4-chlorophenyl group. The reaction conditions often require the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired sulfonate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the sulfonate group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonate derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
科学研究应用
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into target molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to modify biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or modulation of their activity. The compound can also participate in covalent bonding with nucleophilic residues, further affecting the function of the target molecules.
相似化合物的比较
Similar Compounds
- 4-Chlorophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
- 4-Chlorophenyl 4-ethoxy-3,5-dimethylbenzene-1-sulfonate
- 4-Bromophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
Uniqueness
4-Chlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is unique due to the specific combination of substituents on the benzene ring. The presence of both the 4-chlorophenyl and ethoxy groups, along with the two methyl groups, imparts distinct chemical properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(4-chlorophenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4S/c1-4-20-15-9-12(3)16(10-11(15)2)22(18,19)21-14-7-5-13(17)6-8-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKEFHSJJDOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)

![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea](/img/structure/B2439843.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)

![4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2439850.png)

![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)

